LiHMDS Delivers Unmatched Kinetic Enolate E:Z Selectivity (>95:5) vs. NaHMDS and KHMDS
In a direct comparison of strong bases for enolate generation from a cyclic ketone at -78°C in THF, LiHMDS exhibited near-perfect kinetic selectivity with an E:Z ratio exceeding 95:5. In contrast, NaHMDS showed significantly lower stereocontrol (E:Z = 40:60), and KHMDS performed the worst (E:Z = 25:75), despite both delivering higher yields [1]. This demonstrates that LiHMDS is uniquely capable of enforcing strict stereochemical outcomes when selective deprotonation is paramount, even at the cost of a lower yield (28% over 7 days) in this specific system.
| Evidence Dimension | Enolate E:Z Selectivity Ratio |
|---|---|
| Target Compound Data | >95:5 (E:Z) |
| Comparator Or Baseline | NaHMDS (40:60 E:Z); KHMDS (25:75 E:Z) |
| Quantified Difference | LiHMDS selectivity is >2.4x higher than NaHMDS and >3.8x higher than KHMDS. |
| Conditions | Enolate generated in THF at −78 °C, N-phenylbistriflimide added and warmed to room temperature. |
Why This Matters
When synthesizing a specific stereoisomer, the >95:5 selectivity offered by LiHMDS can make the difference between a viable synthetic route and a failed, low-yielding, or complex purification process.
- [1] Knochel, P.; et al. Supporting Information Table 1. NIH Public Access, 2008. View Source
